

An In-Depth Technical Guide to the Spectroscopic Data of 1,5-Diazacyclooctane

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Compound of Interest

Compound Name: 1,5-Diazacyclooctane

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This guide provides a comprehensive analysis of the spectroscopic data for **1,5-diazacyclooctane** (also known as 1,5-diazocane), a key heterocyclic compound with applications in coordination chemistry and as a building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction to 1,5-Diazacyclooctane

1,5-Diazacyclooctane ($C_6H_{14}N_2$) is a cyclic diamine with a molecular weight of 114.19 g/mol . [1][2] Its structure, consisting of an eight-membered ring with two nitrogen atoms at positions 1 and 5, allows for flexible conformations and makes it an interesting ligand in coordination chemistry.[1] Accurate interpretation of its spectroscopic data is paramount for confirming its synthesis and for studying its interactions in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **1,5-diazacyclooctane**, both 1H and ^{13}C NMR provide critical information about its chemical environment.

1H NMR Spectroscopy

The proton NMR spectrum of **1,5-diazacyclooctane** is influenced by the solvent and the protonation state of the nitrogen atoms. In a non-coordinating solvent, the spectrum is relatively simple, reflecting the molecule's symmetry.

Experimental Protocol: A solution of **1,5-diazacyclooctane** is prepared in a deuterated solvent, such as chloroform-d (CDCl_3) or deuterium oxide (D_2O), typically at a concentration of 5-10 mg/mL. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Interpretation: In D_2O , the dihydrobromide salt of **1,5-diazacyclooctane** exhibits two main signals:

- A multiplet at δ 3.36–3.31 ppm, corresponding to the eight protons on the carbons adjacent to the nitrogen atoms (C1-H, C3-H, C4-H, C6-H).
- A multiplet at δ 2.22–2.16 ppm, attributed to the four protons on the carbons at the 2 and 5 positions (C2-H, C5-H).

The signal for the N-H protons is typically broad and may exchange with residual water in the solvent, often appearing as a broad singlet.

Table 1: ^1H NMR Data for **1,5-Diazacyclooctane** Dihydrobromide in D_2O

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|------------------------|
| 3.36–3.31 | m | C1-H, C3-H, C4-H, C6-H |
| 2.22–2.16 | m | C2-H, C5-H |

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of **1,5-diazacyclooctane**, the number of signals is reduced.

Experimental Protocol: The sample is prepared as described for ^1H NMR. A proton-decoupled ^{13}C NMR spectrum is typically acquired on a spectrometer operating at 75 MHz or higher.

Data Interpretation: For the dihydrobromide salt in D₂O, the spectrum shows two distinct signals:

- A signal at δ 43.8 ppm, assigned to the four carbons adjacent to the nitrogen atoms (C1, C3, C4, C6).
- A signal at δ 20.8 ppm, corresponding to the two carbons at positions 2 and 5 (C2, C5).

Table 2: ¹³C NMR Data for **1,5-Diazacyclooctane** Dihydrobromide in D₂O

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------|
| 43.8 | C1, C3, C4, C6 |
| 20.8 | C2, C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of **1,5-diazacyclooctane** can be obtained using a neat liquid film between salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Interpretation: The key characteristic absorption bands for **1,5-diazacyclooctane** are:

- **N-H Stretching:** A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the secondary amine groups. The broadening is due to hydrogen bonding.
- **C-H Stretching:** Absorptions in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups.
- **N-H Bending:** A band around 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration.
- **C-N Stretching:** The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for **1,5-Diazacyclooctane**

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|----------------|------------------------|
| 3300-3500 (broad) | Stretch | N-H |
| 2850-2960 | Stretch | C-H (sp ³) |
| 1590-1650 | Bend | N-H |
| 1020-1250 | Stretch | C-N |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A dilute solution of **1,5-diazacyclooctane** in a suitable volatile solvent is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum.

Data Interpretation:

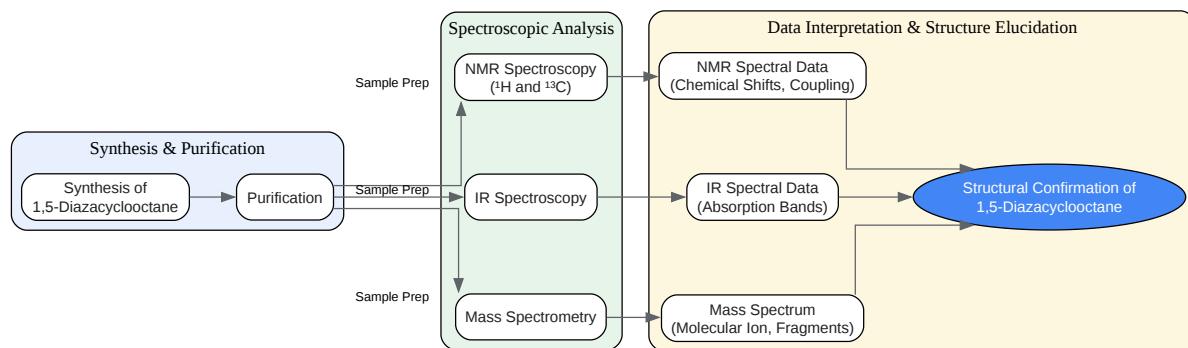
- Molecular Ion Peak (M⁺):** The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 114, corresponding to the molecular weight of **1,5-diazacyclooctane** (C₆H₁₄N₂⁺).[\[1\]](#)
- Fragmentation Pattern:** The fragmentation of cyclic amines is often initiated by the cleavage of the C-C bond adjacent to the nitrogen atom (α -cleavage). Common fragments would result from the loss of alkyl radicals. Due to the presence of two nitrogen atoms, complex rearrangement and fragmentation pathways can be expected.

Table 4: Expected Mass Spectrometry Data for **1,5-Diazacyclooctane**

| m/z | Interpretation |
|-------|---------------------------------|
| 114 | Molecular Ion (M ⁺) |
| < 114 | Fragment Ions |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1,5-diazacyclooctane**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1,5-diazacyclooctane**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and structural confirmation of **1,5-diazacyclooctane**. A thorough understanding of the principles behind NMR, IR, and MS, as well as the specific data for this molecule, is essential for any researcher working with this versatile compound. The provided protocols and data interpretations serve as a valuable resource for ensuring the identity and purity of **1,5-diazacyclooctane** in research and development settings.

References

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